molecular formula C16H17F2N7O2S B2640006 7-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1070862-18-8

7-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

カタログ番号: B2640006
CAS番号: 1070862-18-8
分子量: 409.42
InChIキー: FFLVDBAGHWFIGX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the triazolo[4,5-d]pyrimidine family, a class of heterocyclic molecules with diverse pharmacological applications. Its structure features:

  • A 3-ethyl group on the triazolo-pyrimidine core.
  • A piperazine ring at position 7, substituted with a 2,5-difluorophenyl sulfonyl group.

These structural elements are critical for modulating receptor affinity, solubility, and metabolic stability.

特性

IUPAC Name

7-[4-(2,5-difluorophenyl)sulfonylpiperazin-1-yl]-3-ethyltriazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N7O2S/c1-2-25-16-14(21-22-25)15(19-10-20-16)23-5-7-24(8-6-23)28(26,27)13-9-11(17)3-4-12(13)18/h3-4,9-10H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLVDBAGHWFIGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)F)F)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

7-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a synthetic compound that exhibits notable biological activities. Its unique structure combines a triazole and pyrimidine framework with a piperazine moiety, which is known for its diverse pharmacological properties. This article delves into the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H16F3N7O2SC_{20}H_{16}F_3N_7O_2S with a molecular weight of 475.4 g/mol. The IUPAC name is 7-[4-(2,5-difluorophenyl)sulfonylpiperazin-1-yl]-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine. Its structure suggests potential interactions with various biological targets due to the presence of multiple functional groups capable of forming hydrogen bonds and engaging in π-π stacking interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity
Research indicates that compounds with similar structural features to triazoles often exhibit antimicrobial properties. For instance, derivatives of piperazine have been reported to possess significant antibacterial and antifungal activities. The sulfonyl group enhances the interaction with microbial enzymes, potentially leading to increased efficacy against pathogens .

2. Anticancer Properties
Triazole-containing compounds have been investigated for their anticancer effects. In vitro studies have shown that related compounds can inhibit the growth of various cancer cell lines. For example, triazole derivatives have demonstrated cytotoxicity against breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines with IC50 values indicating effective inhibition . The mechanism may involve the induction of apoptosis or cell cycle arrest.

3. Central Nervous System (CNS) Activity
Piperazine derivatives are known for their neuroactive properties. The incorporation of a tetrahydropyridine moiety in related compounds suggests potential effects on neurotransmitter systems, which could lead to applications in treating neurological disorders.

4. Anti-inflammatory Effects
Compounds containing sulfonyl groups often exhibit anti-inflammatory activity. This may be attributed to their ability to inhibit pro-inflammatory cytokines or modulate signaling pathways involved in inflammation .

Table 1: Biological Activity Summary

Activity TypeDescriptionReference
AntimicrobialExhibits antibacterial and antifungal properties against various pathogens
AnticancerInduces cytotoxicity in cancer cell lines (e.g., MCF-7, HCT-116)
CNS ActivityPotential neuroactive effects influencing neurotransmitter systems
Anti-inflammatoryModulates inflammatory responses through cytokine inhibition

The mechanisms through which this compound exerts its biological effects are still under investigation but may include:

  • Enzyme Inhibition : The sulfonyl group may interact with active sites of microbial or cancerous enzymes.
  • Receptor Modulation : The piperazine ring could influence receptor binding profiles in CNS pathways.
  • Cell Cycle Interference : Similar compounds have been shown to affect cell cycle progression in cancer cells.

類似化合物との比較

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The table below compares the target compound with key analogs from the literature:

Compound Name R3 Substituent Piperazine Substituent Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity
Target Compound 3-Ethyl 2,5-Difluorophenyl sulfonyl 469.49 Not reported Not explicitly reported
3-Benzyl-7-(piperazin-1-yl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine () 3-Benzyl None 392.16 Not provided High yield (90%)
7-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine () 3-(4-Methoxyphenyl) 4-Fluorophenyl sulfonyl ~472.47 Not reported Not reported
Ticagrelor () Complex cyclopentyl group Propylthio, cyclopropane 522.57 Not reported P2Y12 ADP-receptor antagonist
Vipadenant () 4-Amino-3-methylbenzyl Furan-2-yl 353.35 Not reported Adenosine receptor antagonist
Key Observations:
  • Substituent Effects: 3-Position: Bulky groups (e.g., benzyl in ) may hinder metabolic clearance, while smaller groups (e.g., ethyl in the target compound) could improve bioavailability. Piperazine Modifications: Sulfonyl groups (e.g., 2,5-difluorophenyl in the target) enhance polarity and receptor binding compared to non-sulfonylated analogs .
  • Biological Activity: Ticagrelor () demonstrates reversible P2Y12 inhibition, highlighting the scaffold's versatility in targeting platelet aggregation . Vipadenant () shows adenosine receptor antagonism, suggesting structural flexibility for diverse therapeutic targets .

Pharmacological and Toxicological Profiles

  • Low Toxicity: Triazolo[4,5-d]pyrimidine derivatives with alkyl/aryl groups at position 3 exhibit low toxicity, as noted in .
  • Receptor Affinity: Derivatives with sulfonyl-piperazine groups (e.g., the target compound) may exhibit enhanced affinity for cannabinoid receptors () or adenosine receptors (), depending on substituent patterns .

Q & A

Basic Question: What are the recommended handling and storage protocols for this compound to ensure stability during experiments?

Answer:
Proper handling involves using inert atmosphere techniques (e.g., gloveboxes) to prevent moisture absorption and oxidation. Storage should be in airtight containers at -20°C under nitrogen, with desiccants to minimize hydrolytic degradation. Stability tests suggest periodic NMR or HPLC analysis (every 3–6 months) to monitor purity .

Basic Question: What experimental design strategies are optimal for synthesizing this compound with high yield and purity?

Answer:
Use a Design of Experiments (DoE) approach to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example:

FactorLevels TestedResponse Variable
Temperature (°C)80, 100, 120Yield (%)
Solvent (DMF vs. THF)Polar aprotic vs. etherPurity (HPLC)
Reaction time (hr)12, 24, 36Byproduct formation

Statistical analysis (e.g., ANOVA) identifies critical factors. ICReDD’s hybrid computational-experimental framework can predict optimal conditions using quantum chemical calculations, reducing trial-and-error iterations .

Basic Question: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

  • NMR (¹H/¹³C/19F): Resolves sulfonyl-piperazine and triazolo-pyrimidine moieties; 19F NMR confirms difluorophenyl substitution .
  • HPLC-MS: Monitors purity (>95%) and detects trace byproducts (e.g., des-ethyl analogs). Use C18 columns with acetonitrile/water gradients.
  • X-ray crystallography: Determines 3D conformation and hydrogen-bonding patterns (critical for SAR studies) .

Advanced Question: How can computational modeling accelerate the optimization of reaction pathways for derivatives of this compound?

Answer:

  • Reaction path search methods (e.g., DFT calculations) predict transition states and intermediates, identifying energy barriers for sulfonylation or triazolo ring formation .
  • Machine learning (ML) models trained on existing reaction datasets can propose novel synthetic routes. For example, ML-driven retrosynthesis tools (e.g., ASKCOS) prioritize feasible pathways based on atom-mapping rules .

Advanced Question: What strategies are recommended for resolving contradictions in biological activity data across different assay systems?

Answer:

  • Meta-analysis: Compare IC50 values across assays (e.g., enzyme vs. cell-based) using standardized protocols (e.g., ATP-binding vs. fluorescence assays).
  • Cross-validation: Test the compound in orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays).
  • Statistical reconciliation: Apply Bayesian models to account for variability in assay conditions (e.g., pH, co-solvents) .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Answer:

  • Scaffold modifications: Systematically vary substituents on the triazolo-pyrimidine core (e.g., ethyl vs. propyl at position 3) and piperazine sulfonyl group (e.g., 2,5-difluoro vs. 3,4-dichloro).
  • Pharmacophore mapping: Use molecular docking (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with kinase hinge regions).
  • Selectivity profiling: Screen against related off-targets (e.g., kinase panels) to identify structural motifs causing cross-reactivity .

Advanced Question: What reactor design considerations are critical for scaling up the synthesis of this compound?

Answer:

  • Mixing efficiency: Use computational fluid dynamics (CFD) to optimize agitator speed and baffle design, ensuring uniform heat distribution during exothermic steps (e.g., sulfonylation).
  • Membrane separation: Implement nanofiltration to remove unreacted reagents and catalysts.
  • Continuous-flow systems: Reduce reaction time and improve yield via precise temperature/pressure control, especially for photochemical steps .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。